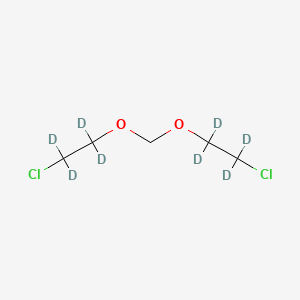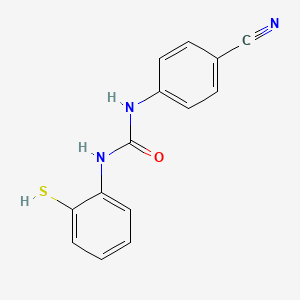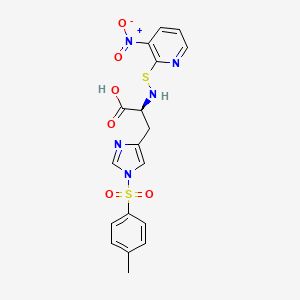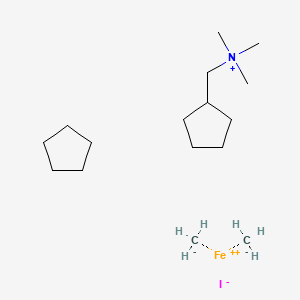
Anti-inflammatory agent 20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 20 is a compound known for its potent anti-inflammatory properties It is part of a broader class of compounds that inhibit the activity of specific enzymes and pathways involved in the inflammatory response
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 20 typically involves a multi-step process. One common method includes the condensation of substituted aldehydes and acetophenones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as glacial acetic acid and solvents like ethanol to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 20 undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and as an intermediate in the synthesis of other pharmacologically active compounds
Mecanismo De Acción
The anti-inflammatory effects of anti-inflammatory agent 20 are primarily due to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. Additionally, it may interact with other molecular targets such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), further modulating the inflammatory response .
Comparación Con Compuestos Similares
Aspirin: Another COX inhibitor but less selective for COX-2.
Ibuprofen: Similar mechanism but different pharmacokinetic properties.
Naproxen: Longer half-life compared to anti-inflammatory agent 20
Uniqueness: this compound stands out due to its higher selectivity for COX-2, potentially leading to fewer gastrointestinal side effects compared to non-selective COX inhibitors like aspirin and ibuprofen. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce toxicity .
Propiedades
Fórmula molecular |
C39H66N2O8 |
|---|---|
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C39H66N2O8/c1-33(2,3)49-32(45)41-21-29(43)40-22-30(44)47-27-14-16-36(8)25(34(27,4)5)13-18-37(9)26(36)20-24(42)31-23(12-17-38(31,37)10)39(11)19-15-28(48-39)35(6,7)46/h23-28,31,42,46H,12-22H2,1-11H3,(H,40,43)(H,41,45)/t23-,24+,25-,26+,27-,28+,31-,36-,37+,38+,39-/m0/s1 |
Clave InChI |
QCIDNIHEOHAIAB-IBRXEVPMSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)C)O)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC(=O)CNC(=O)CNC(=O)OC(C)(C)C)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
